[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride
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Overview
Description
[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride is a chemical compound with the molecular formula C11H12Cl2O2S. It is characterized by the presence of a cyclobutyl ring substituted with a 4-chlorophenyl group and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of 3-(4-chlorophenyl)cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclobutyl ring can undergo oxidation to form cyclobutanone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (triethylamine, pyridine), solvents (dichloromethane, tetrahydrofuran).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, sulfonothioate derivatives.
Reduction Reactions: Sulfonyl hydride derivatives.
Oxidation Reactions: Cyclobutanone derivatives.
Scientific Research Applications
[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Bromophenyl)cyclobutyl]methanesulfonyl chloride: Similar structure with a bromine atom instead of chlorine.
[3-(4-Methylphenyl)cyclobutyl]methanesulfonyl chloride: Similar structure with a methyl group instead of chlorine.
[3-(4-Fluorophenyl)cyclobutyl]methanesulfonyl chloride: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of [3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride lies in its specific reactivity and the properties imparted by the 4-chlorophenyl group. The presence of the chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
[3-(4-chlorophenyl)cyclobutyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2S/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-16(13,14)15/h1-4,8,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXMHFIRZJTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)Cl)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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